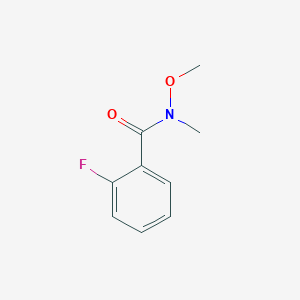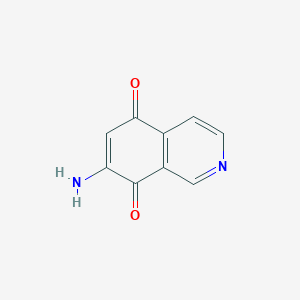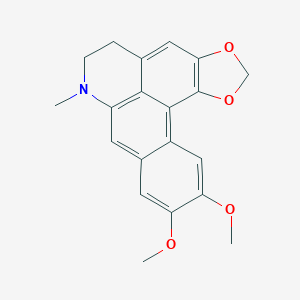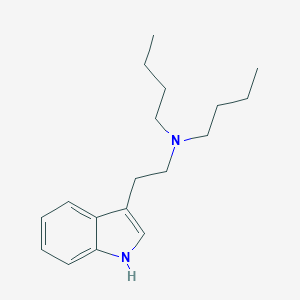
N,N-Dibutyltryptamine
描述
N,N-Dibutyltryptamine is a chemical compound belonging to the tryptamine family Tryptamines are a class of compounds that are structurally related to the amino acid tryptophan this compound is characterized by the presence of two butyl groups attached to the nitrogen atom of the tryptamine structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyltryptamine typically involves the alkylation of tryptamine with butyl halides. One common method is the reaction of tryptamine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions: N,N-Dibutyltryptamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of this compound can lead to the formation of corresponding indole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one of the butyl groups is replaced by another functional group. This can be achieved using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Reduced forms of this compound.
Substitution: Substituted tryptamine derivatives.
科学研究应用
N,N-Dibutyltryptamine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: this compound is studied for its potential effects on biological systems, including its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of N,N-Dibutyltryptamine involves its interaction with various molecular targets, including neurotransmitter receptors. It is believed to act as an agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction can lead to changes in neurotransmitter release and signal transduction pathways, resulting in its observed effects on the central nervous system.
相似化合物的比较
N,N-Dimethyltryptamine: A well-known psychedelic compound with similar structural features but different alkyl groups.
N,N-Diethyltryptamine: Another tryptamine derivative with ethyl groups instead of butyl groups.
5-Methoxy-N,N-Dimethyltryptamine: A compound with a methoxy group at the 5-position of the indole ring.
Uniqueness: N,N-Dibutyltryptamine is unique due to the presence of butyl groups, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it distinct from other tryptamine derivatives and potentially offers different therapeutic and research applications.
属性
IUPAC Name |
N-butyl-N-[2-(1H-indol-3-yl)ethyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-3-5-12-20(13-6-4-2)14-11-16-15-19-18-10-8-7-9-17(16)18/h7-10,15,19H,3-6,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLJUZWFWYEQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166255 | |
| Record name | N,N-Dibutyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15741-77-2 | |
| Record name | N,N-Dibutyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15741-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015741772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dibutyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBUTYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFE8WT8WCW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are effective for detecting and quantifying DBT in biological samples?
A1: Several analytical techniques have proven effective in identifying and quantifying DBT and related tryptamine compounds.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high sensitivity, with limits of detection (LODs) ranging from 0.5 to 15 μg/mL for various tryptamines. [] GC-MS is particularly useful for identifying compounds based on their fragmentation patterns. []
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers good sensitivity and selectivity, with LODs ranging from 0.3 to 1.0 μg/mL for various tryptamines. [] Different ionization techniques like electrospray ionization (ESI) can be coupled with LC to enhance sensitivity. []
- Micellar Electrokinetic Chromatography (MEKC): While less sensitive than GC-MS or LC-MS, MEKC provides a rapid separation method for tryptamines. [] Online sample concentration techniques, such as sweeping-MEKC and cation-selective exhaustive injection-sweep-MEKC (CSEI-sweep-MEKC), can significantly enhance MEKC sensitivity, achieving LODs in the ng/mL range. []
- Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry (MALDI-TOFMS): This technique can analyze a wide range of tryptamine compounds. MALDI and ESI ionization methods provide insights into specific fragmentation pathways, such as alpha-cleavage and beta-cleavage, which can help in identifying and differentiating tryptamines. []
Q2: How does the molecular structure of DBT, specifically the alkyl chain length, affect its migration behavior in different analytical techniques?
A2: The length of the alkyl chain on the amine group of DBT influences its migration behavior in various separation techniques.
- GC and HPLC: DBT, along with other N,N-dialkyltryptamines like DMT, DET, and DPT, shows a correlation between molecular weight and migration time. [] As the alkyl chain length increases, the molecular weight increases, leading to longer retention times in both GC and HPLC. []
- MEKC: While the general trend of increasing migration time with increasing alkyl chain length holds true for MEKC, the presence of micelles introduces an additional factor. The interaction of DBT with the micelles can influence its migration time, potentially altering the order of elution compared to GC or HPLC. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


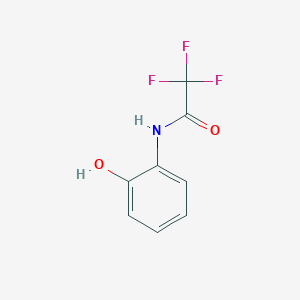
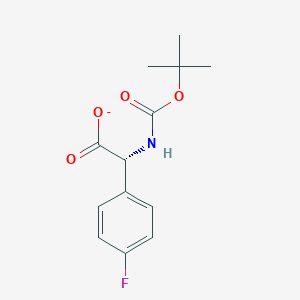
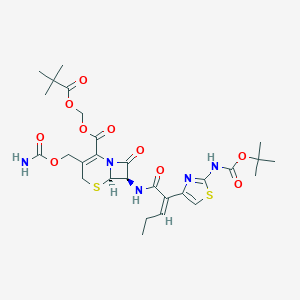
![5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B173625.png)
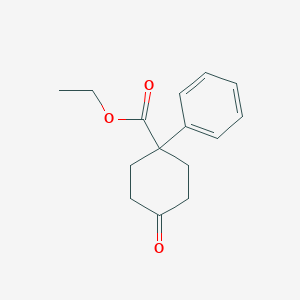
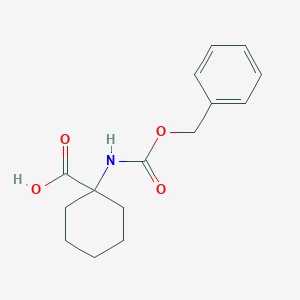
![[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate](/img/structure/B173629.png)
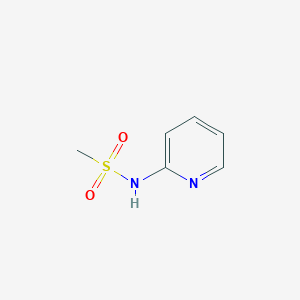
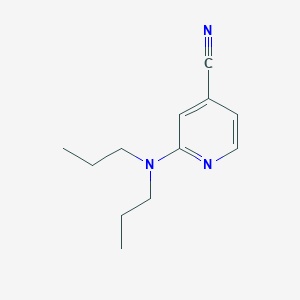
![1-[(4-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B173634.png)
